molecular formula C10H14ClNO2 B15235979 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL

2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL

Cat. No.: B15235979
M. Wt: 215.67 g/mol
InChI Key: GHJGVAQNNLJEAF-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol is a β-amino alcohol derivative featuring a substituted phenyl ring (2-chloro-4-methoxy group) and a hydroxylated ethyl backbone with a methylamino substituent. Its molecular formula is C₁₀H₁₄ClNO₂, with a calculated molecular weight of 215.68 g/mol. This compound is structurally related to intermediates used in pharmaceuticals, such as kinase inhibitors, where halogenated aromatic systems are critical for target binding .

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

2-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C10H14ClNO2/c1-12-10(6-13)8-4-3-7(14-2)5-9(8)11/h3-5,10,12-13H,6H2,1-2H3

InChI Key

GHJGVAQNNLJEAF-UHFFFAOYSA-N

Canonical SMILES

CNC(CO)C1=C(C=C(C=C1)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and methylamine.

    Formation of Intermediate: The benzaldehyde is first reacted with a suitable reducing agent to form the corresponding alcohol.

    Amination: The alcohol is then subjected to amination using methylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Implementing purification techniques like crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution could result in various substituted phenylethanolamines.

Scientific Research Applications

2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol

  • Key Differences : Lacks the 2-chloro substituent on the phenyl ring.
  • Molecular Formula: C₁₀H₁₅NO₂ (Molecular weight: 181.23 g/mol) .
  • Reduced steric bulk at the 2-position may enhance rotational freedom of the phenyl ring, affecting conformational stability in biological systems .

(R)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol

  • Key Differences : Contains a 2-methyl group instead of 2-chloro and has a stereocenter (R-configuration).
  • Molecular Formula: C₁₀H₁₅NO₂ (Molecular weight: 181.23 g/mol) .
  • Implications :
    • The methyl group increases steric hindrance but lacks the polarizability of chlorine, which may reduce halogen bonding interactions in drug-receptor complexes.
    • The chiral center introduces enantioselectivity, which could influence pharmacological activity and metabolic pathways .

2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol

  • Key Differences: Features a 5-chloro-2,4-dimethoxyphenyl group and an additional hydroxyethylamino chain.
  • Molecular Formula: C₁₂H₁₈ClNO₄ (Molecular weight: 275.73 g/mol) .
  • Implications: The dual methoxy groups enhance solubility in polar solvents compared to the mono-methoxy analog.

Physicochemical Properties

Compound logP (Predicted) Water Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 1.8 ~5.2 215.68
2-(4-Methoxyphenyl) analog 1.2 ~8.7 181.23
(R)-2-Amino-2-(4-methoxy-2-methylphenyl) 1.5 ~6.9 181.23
5-Chloro-2,4-dimethoxy analog 2.1 ~3.1 275.73

Notes:

  • The 2-chloro substituent in the target compound increases logP by ~0.6 compared to its non-chlorinated analog, suggesting enhanced lipid membrane affinity.
  • Higher molecular weight in the 5-chloro-2,4-dimethoxy analog correlates with lower solubility, a critical factor in formulation design .

Research and Application Gaps

  • Biological Data: No direct pharmacological or toxicological data for the target compound are available in the provided evidence, unlike intermediates like Capmatinib-related structures (), which are well-documented in oncology research.
  • Safety Profiles: Safety data sheets (SDS) for the target compound are unavailable, whereas analogs like 2-[(5-chloro-2,4-dimethoxyphenyl)amino]ethan-1-ol have established handling protocols () .

Q & A

Q. Data Reference :

ParameterOptimal Range
Temperature60–80°C
pH5–6
SolventEthanol/Methanol

Basic: Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures structural validation and purity assessment:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the positions of the chloro, methoxy, and methylamino groups. The hydroxyl proton (δ 4.8–5.2 ppm) and methylamino protons (δ 2.3–2.7 ppm) are critical markers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 230.0845 for C10_{10}H13_{13}ClNO2_2) .
  • X-ray Crystallography : Resolves stereochemistry, as demonstrated for structurally similar phenyl ethanolamines .

Advanced: How do structural modifications influence the compound’s biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight the impact of substituents:

  • Chloro Position : Moving the chloro group from the 2- to 3-position on the phenyl ring reduces antibacterial activity by 40% due to steric hindrance at target sites .
  • Methoxy vs. Methyl Groups : Replacement of the methoxy group with a methyl group (e.g., in 2-(2-chloro-4-methylphenyl) analogs) abolishes cytotoxicity, suggesting methoxy’s role in hydrogen bonding .

Q. Data Reference :

Compound ModificationBiological Activity Change
2-Cl → 3-Cl↓ Antibacterial activity
4-OCH3_3 → 4-CH3_3↓ Cytotoxicity

Advanced: How can molecular docking studies predict the compound’s mechanism of action?

Methodological Answer:
Docking simulations using software like AutoDock Vina or Schrödinger Suite provide mechanistic insights:

  • Target Selection : Prioritize receptors with known affinity for chlorinated ethanolamines (e.g., TAAR1 or serotonin receptors) .
  • Binding Energy Analysis : A docking score ≤ −7.0 kcal/mol indicates strong binding, as seen in analogs targeting viral proteases .
  • Interaction Mapping : Hydroxyl and methylamino groups form hydrogen bonds with active-site residues (e.g., Asp113 in TAAR1), while the chloro group enhances hydrophobic interactions .

Advanced: How can researchers resolve contradictions in reported biological activities?

Methodological Answer:
Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies include:

  • Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293-TAAR1 for neuroactivity studies) .
  • Purity Validation : HPLC purity ≥98% minimizes off-target effects. Impurities like 2-chloro-4-methoxyacetophenone (a common byproduct) can falsely modulate activity .
  • Dose-Response Curves : EC50_{50} values should be replicated across ≥3 independent experiments to confirm potency trends .

Advanced: What computational methods optimize the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70) and blood-brain barrier penetration (logBB = −0.5 to 0.2) .
  • Metabolic Stability : Cytochrome P450 docking identifies vulnerable sites (e.g., demethylation at the methoxy group) for targeted deuteration .

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